molecular formula I3Rh B096990 Rhodium triiodide CAS No. 15492-38-3

Rhodium triiodide

Cat. No.: B096990
CAS No.: 15492-38-3
M. Wt: 483.6189 g/mol
InChI Key: KXAHUXSHRWNTOD-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-aminosalicylic acid typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation reduction and dehalogenation hydrogenolysis reactions . The process can be summarized as follows:

Industrial Production Methods

The industrial production of 3-aminosalicylic acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of cheaper raw materials and efficient catalysts is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Aminosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminosalicylic acid is unique due to its specific position of the amine group on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit folic acid synthesis makes it particularly effective as an anti-mycobacterial agent .

Properties

IUPAC Name

rhodium(3+);triiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHUXSHRWNTOD-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Rh+3].[I-].[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I3Rh
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6189 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15492-38-3
Record name Rhodium iodide (RhI3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15492-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodium iodide (RhI3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What are the common methods for synthesizing Rhodium triiodide?

A: Several methods have been explored for synthesizing this compound. One approach involves reacting trivalent rhodium hydroxide with hydriodic acid at elevated temperatures (60-100°C). This method yields a cinereous and porous form of this compound that is easily filtered and boasts high purity with a rhodium content of about 19.5-21.5% []. Another method utilizes recovered rhodium from industrial waste streams, highlighting the potential for sustainable sourcing of this valuable compound [].

Q2: How does the structure of this compound contribute to its catalytic activity?

A2: While the provided research does not delve into the precise structural features contributing to its catalytic properties, it's known that RhI₃ can readily participate in various organometallic reactions. It can act as a Lewis acid, activating substrates through coordination. Additionally, the presence of iodide ligands can facilitate oxidative addition and reductive elimination steps, crucial for many catalytic cycles. Further research focusing on its crystal structure and electronic properties would be beneficial to gain a deeper understanding of its catalytic behavior.

Q3: Can you provide an example of a specific reaction catalyzed by this compound?

A: this compound has demonstrated promising activity in catalyzing carboamination reactions of alkynes []. This reaction allows for the formation of multi-substituted indoles, important heterocyclic compounds with various applications in medicinal and materials chemistry. Notably, the reaction proceeds with a low catalyst loading (5 mol% Rh), indicating high catalytic efficiency.

Q4: Are there any studies on the stability and material compatibility of this compound?

A: While the provided research does not explicitly discuss the stability and compatibility of this compound in detail, one study [] mentions a process involving the electrolysis of a solution containing nano-rhodium powder and potassium iodide in hydroiodic acid to produce this compound. This suggests that RhI₃ is stable under these specific electrolytic conditions. Further investigation into its stability in various solvents, temperatures, and in the presence of different reagents would be essential for its wider application in organic synthesis.

Q5: What are the potential applications of this compound in organic synthesis?

A: Based on current research, this compound holds significant promise as a catalyst for various organic transformations. Its ability to catalyze carboamination reactions [] showcases its potential in constructing complex nitrogen-containing molecules. Further exploration of its reactivity could reveal additional applications in C-C bond formation, C-H activation, and other valuable transformations.

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